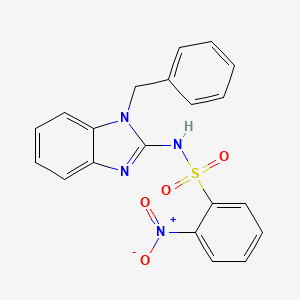

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a nitrobenzenesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzimidazole ring system is planar, and the nitrobenzenesulfonamide group would add additional steric bulk.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine, and the sulfonamide could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, aromatic systems, and steric bulk could influence properties like solubility, melting point, and boiling point .科学的研究の応用

Advanced Intermediates for Synthesis

N-Benzyl-2-nitrobenzenesulfonamides, a category to which the compound belongs, have been utilized in base-mediated intramolecular arylation processes. These reactions yield benzhydrylamines, which are crucial intermediates for creating nitrogenous heterocycles. This class of compounds demonstrates significant potential in synthesizing indazole oxides and quinazolines, highlighting their importance in the development of heterocyclic compounds with potential pharmacological activities (Kisseljova et al., 2014).

Biofilm Inhibition and Cytotoxicity

Research into derivatives of N-benzyl-2-nitrobenzenesulfonamides has led to the discovery of compounds with notable biofilm inhibitory action against common bacterial strains such as Escherichia coli and Bacillus subtilis. Some derivatives have shown promising results in inhibiting bacterial biofilms, which is a critical factor in combating bacterial resistance. Furthermore, the cytotoxicity assessment of these compounds has indicated mild cytotoxic effects, suggesting potential for further exploration in therapeutic applications (Abbasi et al., 2020).

Anion Transport Properties

The compound's structural class, particularly 1,3-bis(benzimidazol-2-yl)benzene derivatives, has shown exceptional anion transport capabilities. Modifying these structures with electron-withdrawing groups significantly enhances their anionophoric activity, which is crucial for various biochemical and pharmaceutical applications. These findings underscore the importance of such compounds in developing new anion transport mediators with improved efficiency and selectivity (Peng et al., 2016).

Chemoselective Aromatic Substitution

The synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, closely related to the compound of interest, has been achieved through an innovative route involving chemoselective aromatic substitution. This method highlights the compound's potential as a precursor in synthesizing diverse benzimidazole and quinoxaline derivatives, which are significant in various chemical and pharmaceutical syntheses (Yu et al., 2022).

作用機序

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action. Benzimidazoles are known to have diverse biological activities, so it’s possible that this compound could also have some biological activity.

将来の方向性

特性

IUPAC Name |

N-(1-benzylbenzimidazol-2-yl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c25-24(26)18-12-6-7-13-19(18)29(27,28)22-20-21-16-10-4-5-11-17(16)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWKBXTNWKQSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(4-pyridinylmethyl)urea](/img/structure/B3134917.png)

![2,2,2-trifluoroethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134918.png)

![3-pyridinylmethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134925.png)

![Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3134944.png)

![1-[(4-methylphenyl)methyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B3134948.png)

![4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide](/img/structure/B3134950.png)

![Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate](/img/structure/B3134956.png)

![N-(4-methoxyphenyl)-N'-[(2-phenyl-2-adamantyl)methyl]urea](/img/structure/B3134958.png)

![5-[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3135008.png)

![Methyl 2-[1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazol-5-yl]sulfanylacetate](/img/structure/B3135020.png)

![2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3135031.png)